1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride
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Overview
Description
1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This specific compound is characterized by the presence of a methoxyphenyl group, a prop-2-enyl group, and an imidazo[1,2-a]benzimidazole core, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkoxides.
Scientific Research Applications
1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating infections, cancer, and other diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The methoxyphenyl and prop-2-enyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2.ClH/c1-4-14-24-17-8-6-7-9-18(17)25-21(19(26)5-2)20(23-22(24)25)15-10-12-16(27-3)13-11-15;/h4,6-13H,1,5,14H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMHVTJWTCGVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC=C)C4=CC=C(C=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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